
5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes a chloromethyl group, a 2-methylbutan-2-yl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbutan-2-ylamine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazolidinones, while oxidation can produce oxazolidinone derivatives with different functional groups.
科学的研究の応用
5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The oxazolidinone ring can also interact with specific enzymes, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-chloro-2-[(2-methylbutan-2-yl)oxy]aniline
- 2-chloro-5-[(2-methylbutan-2-yl)sulfamoyl]benzoic acid
- 1,4-Di-t-Butyl-2,5-dimethoxybenzene
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and the presence of the oxazolidinone ring
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
5-(chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16ClNO2/c1-4-9(2,3)11-6-7(5-10)13-8(11)12/h7H,4-6H2,1-3H3 |
InChIキー |
DPDFXRVYNBALHR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)N1CC(OC1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)


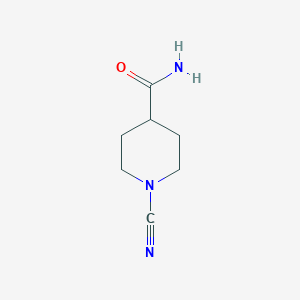
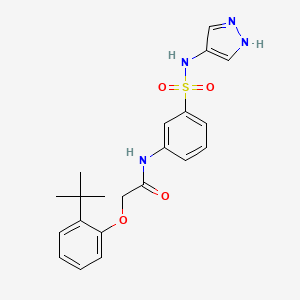

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
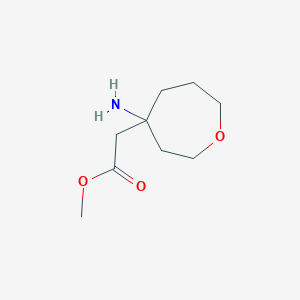
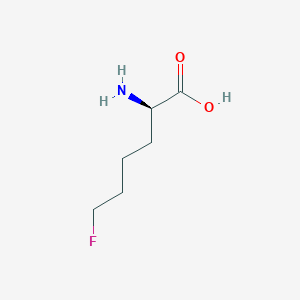
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
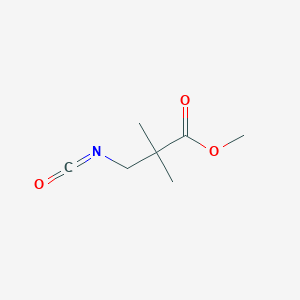
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
